An In-depth Technical Guide on the Core Properties of 2-(3-Cyclohexylpropionyl)oxazole
An In-depth Technical Guide on the Core Properties of 2-(3-Cyclohexylpropionyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known basic properties of 2-(3-Cyclohexylpropionyl)oxazole. Due to the limited publicly available data specific to this compound, this document also explores the broader context of the oxazole and cyclohexyl moieties, drawing from existing literature on related structures to infer potential characteristics and areas of interest for research and development. This guide aims to serve as a foundational resource for scientists and professionals in drug discovery and medicinal chemistry by presenting the available chemical data, outlining general synthetic approaches, and discussing the potential biological significance of this scaffold.
Introduction
2-(3-Cyclohexylpropionyl)oxazole is a heterocyclic organic compound featuring a central oxazole ring. The oxazole motif is a well-established pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] The presence of the cyclohexylpropionyl substituent at the 2-position of the oxazole ring introduces lipophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide summarizes the known physicochemical properties of 2-(3-Cyclohexylpropionyl)oxazole and discusses the potential for this compound within the broader landscape of oxazole-based drug discovery.
Physicochemical Properties
Detailed experimental data for 2-(3-Cyclohexylpropionyl)oxazole is scarce in peer-reviewed literature. However, basic chemical information and predicted properties have been compiled from chemical databases.[5][6]
| Property | Value | Reference |
| CAS Number | 898759-06-3 | [5] |
| Molecular Formula | C₁₂H₁₇NO₂ | [5][6] |
| Molecular Weight | 207.27 g/mol | [5][6] |
| Predicted Boiling Point | 317.6 ± 25.0 °C | [5] |
| Predicted Density | 1.057 ± 0.06 g/cm³ | [5] |
| Predicted pKa | -1.71 ± 0.10 | [5] |
Synthesis and Characterization
General Synthetic Strategy
A plausible synthetic route could involve the acylation of a 2-lithiated or 2-magnesiated oxazole with 3-cyclohexylpropionyl chloride. Alternatively, coupling reactions involving oxazole-2-carboxylic acid derivatives and a cyclohexylpropyl organometallic reagent could be employed. The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted oxazole derivative.
Characterization
The characterization of the synthesized compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, the methylene protons of the propionyl chain, and the protons of the oxazole ring. |
| ¹³C NMR | Resonances for the carbons of the cyclohexyl group, the propionyl chain (including the carbonyl carbon), and the carbons of the oxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (207.27 m/z for [M]⁺ or 208.27 m/z for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone, C=N and C-O stretching of the oxazole ring, and C-H stretching of the cyclohexyl and alkyl groups. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₁₂H₁₇NO₂. |
Potential Biological Activity and Mechanism of Action
Specific biological data for 2-(3-Cyclohexylpropionyl)oxazole is not available. However, the oxazole core is a key feature in many biologically active compounds.
Insights from Related Oxazole Derivatives
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Anticancer Activity: Many oxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[7][8] Some have been shown to act as inhibitors of crucial cellular targets like tyrosine kinases or to interfere with microtubule polymerization.[9]
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Antimicrobial Activity: The oxazole scaffold is present in compounds with significant antibacterial and antifungal properties.[1][2]
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Anti-inflammatory Effects: Certain oxazole-containing molecules exhibit anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[10]
The cyclohexyl group, being a bulky and lipophilic moiety, can influence the binding affinity of the molecule to its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Hypothetical Signaling Pathway Involvement
Given the known activities of other oxazole-containing compounds, it is plausible that 2-(3-Cyclohexylpropionyl)oxazole could interact with various cellular signaling pathways. For instance, if it were to possess anticancer properties, it might modulate pathways involved in cell cycle regulation or apoptosis. The following diagram illustrates a hypothetical mechanism where an oxazole compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival pathway.
Conclusion and Future Directions
2-(3-Cyclohexylpropionyl)oxazole is a molecule with a chemical structure that suggests potential for biological activity, given the established importance of the oxazole scaffold in medicinal chemistry. The presence of a cyclohexylpropionyl group adds a lipophilic dimension that could be explored for optimizing pharmacokinetic properties.
Currently, there is a significant lack of empirical data on the synthesis, characterization, and biological evaluation of this specific compound. Therefore, future research should focus on:
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Development of a robust synthetic protocol and thorough characterization of the compound.
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In vitro screening against a panel of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation.
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In-depth mechanistic studies to elucidate any observed biological activity, including the identification of molecular targets and signaling pathways.
The information presented in this guide, while limited by the available data, provides a starting point for researchers interested in exploring the potential of 2-(3-Cyclohexylpropionyl)oxazole and its analogs in drug discovery and development.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjmpr.com [wjmpr.com]
- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-CYCLOHEXYLPROPIONYL)OXAZOLE CAS#: 898759-06-3 [m.chemicalbook.com]
- 6. 2-(3-CYCLOHEXYLPROPIONYL)OXAZOLE CAS#: 898759-06-3 [amp.chemicalbook.com]
- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5945539A - Oxazole derivatives and use thereof - Google Patents [patents.google.com]
